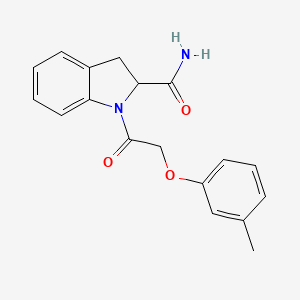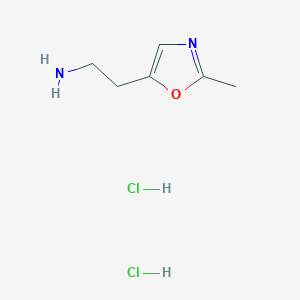![molecular formula C36H44FeO2P2 B2822740 (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine CAS No. 849924-73-8](/img/structure/B2822740.png)
(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine, also known as this compound, is a type of organophosphine compound that has been used in the synthesis of several organic compounds. It is a versatile reagent that has been used in a variety of applications, ranging from the synthesis of polymers to the preparation of pharmaceuticals. This compound has also been used in the synthesis of drugs, catalysts, and materials. It is known to be a highly active ligand, which can be used to bind to metals, thereby forming organometallic complexes.
Mechanism of Action
The mechanism of action of (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine is not completely understood. However, it is believed that the compound acts as a ligand, binding to metals, such as palladium or nickel, to form organometallic complexes. These complexes can then be used as catalysts in the synthesis of a variety of organic compounds. Additionally, the compound can also be used to study the biochemical and physiological effects of certain drugs, as well as the mechanism of action of some drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound can act as a ligand, binding to metals, such as palladium or nickel, to form organometallic complexes. These complexes can then be used as catalysts in the synthesis of a variety of organic compounds. Additionally, the compound can also be used to study the biochemical and physiological effects of certain drugs, as well as the mechanism of action of some drugs.
Advantages and Limitations for Lab Experiments
The advantages of using (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine in laboratory experiments include its versatility and its ability to form organometallic complexes with metals, such as palladium or nickel. Additionally, the compound can be used to study the biochemical and physiological effects of certain drugs, as well as the mechanism of action of some drugs.
However, there are some limitations to using this compound in laboratory experiments. For example, the compound is expensive and can be difficult to obtain. Additionally, the reaction conditions for the Grubbs-Hoveyda reaction are often difficult to control, which can lead to poor yields.
Future Directions
The future directions for (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into the use of this compound as a catalyst in the synthesis of polymers and pharmaceuticals is needed. Finally, further research into the use of this compound as a ligand in the synthesis of organometallic complexes is needed.
Synthesis Methods
(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine is synthesized by a process known as the Grubbs-Hoveyda reaction. This reaction involves the use of an organometallic reagent, such as a palladium or nickel complex, and a diene, such as an alkyne or alkene. The organometallic reagent is reacted with the diene to form a complex that is then reacted with a phosphine ligand to form the desired product. This reaction is often used to synthesize organophosphines from a variety of starting materials.
Scientific Research Applications
(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of organometallic complexes, which can be used in catalysis and as a catalyst in the synthesis of polymers. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. It has also been used to study the mechanism of action of some drugs, as well as to study the biochemical and physiological effects of certain drugs.
properties
InChI |
InChI=1S/C29H27O2P2.C5H5.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-20,23H,1-3H3;1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAUEXSFJREZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CO4)C5=CC=CO5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeO2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

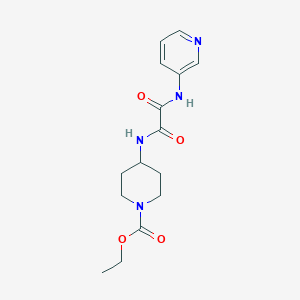
![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)
![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)
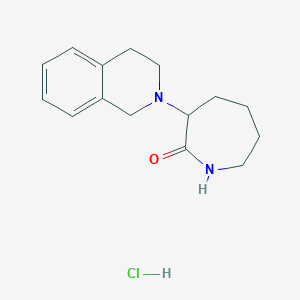
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)


![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)

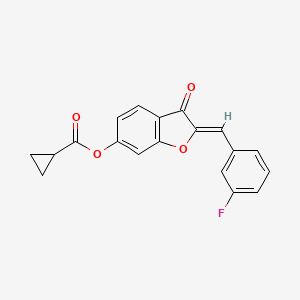
![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)
![3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2822676.png)
